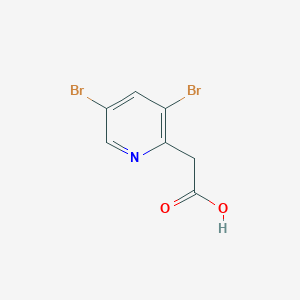

2-(3,5-Dibromopyridin-2-yl)acetic acid

Description

2-(3,5-Dibromopyridin-2-yl)acetic acid is a halogenated pyridine derivative characterized by a pyridine ring substituted with bromine atoms at positions 3 and 5, coupled with an acetic acid functional group at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive bromine sites and carboxylic acid moiety. Its molecular formula is C₇H₅Br₂NO₂ (molecular weight: 305.93 g/mol), though discrepancies in reported data (e.g., CAS 698970-84-2 in erroneously lists C₇H₆BrNO₂) highlight the need for verification of structural identifiers .

Properties

Molecular Formula |

C7H5Br2NO2 |

|---|---|

Molecular Weight |

294.93 g/mol |

IUPAC Name |

2-(3,5-dibromopyridin-2-yl)acetic acid |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |

InChI Key |

KHAMTPJTZUXYKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Br)CC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3,5-Dibromopyridin-2-yl)acetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acetic acid group. One common method includes the reaction of 3,5-dibromopyridine with a suitable acetic acid derivative under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3,5-Dibromopyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.

Common reagents used in these reactions include acetic anhydride, DMF, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,5-Dibromopyridin-2-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromopyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetic acid moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Halogenation Patterns

- Methyl 2-(3,5-dibromopyridin-2-yl)acetate (CAS similarity score: 0.90 ): Structure: Ester derivative of the target compound, with a methyl group replacing the carboxylic acid proton. Molecular Formula: C₉H₇Br₂NO₂. Key Differences: Increased lipophilicity due to the ester group, altering solubility and reactivity (e.g., resistance to nucleophilic attack compared to the acid form).

- 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid (CAS 1393541-31-5, similarity score: 0.98 ): Structure: Methyl group at position 6 and bromine at position 3. Molecular Formula: C₈H₈BrNO₂ (MW: 230.06 g/mol). Key Differences: Reduced halogenation and steric hindrance from the methyl group may enhance solubility in organic solvents compared to the di-brominated target compound.

Halogen Type and Electronic Effects

- 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid (CAS 101-29-1 ): Structure: Iodine replaces bromine, with an additional oxo group at position 4. Molecular Formula: C₇H₅I₂NO₃. The oxo group introduces electron-withdrawing effects, altering the ring’s electronic landscape.

Heterocycle vs. Phenyl Analogs

- 2-(3,5-Dibromophenyl)acetic acid (CAS 188347-49-1 ):

- Structure : Phenyl ring replaces pyridine, with bromines at positions 3 and 5.

- Molecular Formula : C₈H₆Br₂O₂ (MW: 305.95 g/mol).

- Key Differences : Absence of pyridine nitrogen reduces basicity and hydrogen-bonding capacity. The phenyl ring’s electron-rich nature may accelerate electrophilic substitution reactions compared to the electron-deficient pyridine analog.

Functional Group Modifications

- 2-(5-Bromopyridin-2-yl)acetic acid hydrochloride (similarity score: 0.91 ): Structure: Single bromine at position 5, with a hydrochloride salt form. Molecular Formula: C₇H₆BrClNO₂. Key Differences: Enhanced water solubility due to the ionic hydrochloride group, contrasting with the neutral, less soluble di-brominated target compound.

Physicochemical and Reactivity Profiles

Molecular Weight and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.